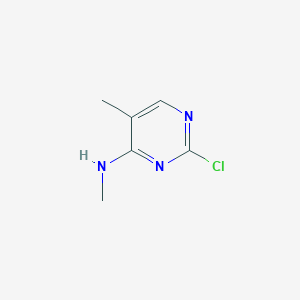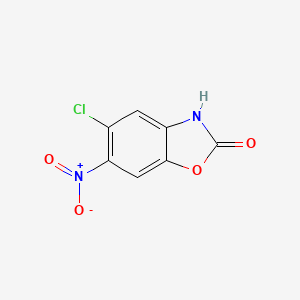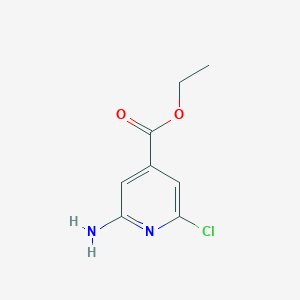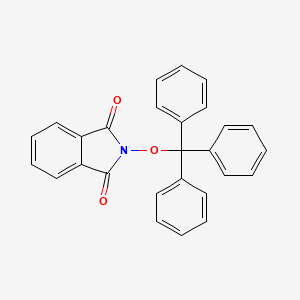
2-苯基丙二酸二甲酯
描述
Dimethyl 2-phenylmalonate is an organic compound with the molecular formula C11H12O4. It is a derivative of malonic acid, where two methoxy groups are attached to the central carbon atom, and a phenyl group is attached to the second carbon atom. This compound is known for its applications in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
科学研究应用
Dimethyl 2-phenylmalonate is widely used in scientific research due to its reactivity and stability. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the study of enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
Dimethyl 2-phenylmalonate is a chemical compound that primarily targets the carbon atoms alpha to carbonyl groups . These carbon atoms play a crucial role in the malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha .
Mode of Action
The carbons alpha to carbonyl groups can be deprotonated by a strong base . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group . This process is part of the malonic ester synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Dimethyl 2-phenylmalonate is the malonic ester synthesis . This pathway involves the alkylation of malonic acid esters at the carbon alpha to both carbonyl groups, and then conversion to a substituted acetic acid . The malonic ester synthesis can also produce dialkylated structures, which can make separation of products difficult and yields lower .
Pharmacokinetics
The compound’s molecular weight is 20821 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of Dimethyl 2-phenylmalonate is the production of a substituted acetic acid . This occurs through the process of thermal decarboxylation following the formation of the alkylated compound .
Action Environment
The action of Dimethyl 2-phenylmalonate can be influenced by various environmental factors. For instance, the temperature can affect the rate of thermal decarboxylation . Additionally, the choice of base used in the deprotonation step can influence the outcome of the reaction . The esters chosen are usually the same as the base used, i.e., ethyl esters with sodium ethoxide, to prevent scrambling by transesterification .
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl 2-phenylmalonate can be synthesized through the esterification of 2-phenylmalonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of dimethyl 2-phenylmalonate often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain high-purity product.
Types of Reactions:
Oxidation: Dimethyl 2-phenylmalonate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenylmalonic acid or phenylacetic acid.
Reduction: Formation of phenylpropanediol.
Substitution: Formation of substituted malonates with various functional groups.
相似化合物的比较
Dimethyl malonate: Lacks the phenyl group, making it less reactive in certain substitution reactions.
Diethyl 2-phenylmalonate: Similar structure but with ethyl groups instead of methoxy groups, which can affect its reactivity and solubility.
Methyl 2-phenylacetate: Contains a similar phenyl group but differs in the ester linkage, leading to different reactivity patterns.
Uniqueness: Dimethyl 2-phenylmalonate is unique due to the presence of both methoxy and phenyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical agents.
属性
IUPAC Name |
dimethyl 2-phenylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDCQTFHGBAVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322103 | |
| Record name | Dimethyl phenylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37434-59-6 | |
| Record name | NSC400449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl phenylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)




